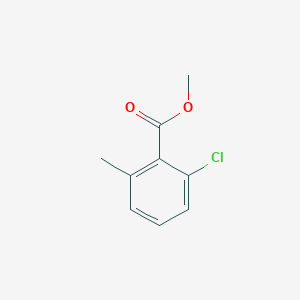

Methyl 2-chloro-6-methylbenzoate

Description

Contextualization within Halogenated Benzoate (B1203000) Esters

Methyl 2-chloro-6-methylbenzoate belongs to the class of halogenated benzoate esters. This classification is due to the presence of a chlorine atom attached to the benzene (B151609) ring and a methyl ester group (-COOCH₃). Benzoate esters are characterized by a benzene ring attached to a carboxyl group that has formed an ester with an alcohol. wikipedia.org The "halogenated" prefix indicates the substitution of one or more hydrogen atoms on the benzene ring with a halogen, in this case, chlorine.

The specific substitution pattern of this compound, with a chlorine atom at the 2-position and a methyl group at the 6-position relative to the ester, creates steric hindrance around the ester functionality. This steric crowding can influence its reactivity and is a key feature in its chemical behavior. The electronic effects of the electron-withdrawing chlorine atom and the electron-donating methyl group also play a significant role in the reactivity of the aromatic ring.

Contemporary Research Landscape and Unaddressed Questions

Current research primarily focuses on this compound as a crucial intermediate in organic synthesis. It is a documented precursor in the synthesis of 2-chloro-6-methylbenzoic acid. acs.orgresearchgate.net This acid is a building block for more complex molecules, including developmental pharmaceuticals. For instance, the oxidation of 2-chloro-6-methylbenzaldehyde (B74664), a related precursor, is a step in the manufacturing process for R411, a compound investigated for the treatment of asthma. researchgate.net

Despite its utility, several research questions remain. The full scope of its potential applications as a building block in the synthesis of novel compounds is still being explored. Further investigation is needed to understand how the interplay of the chloro and methyl substituents can be exploited to achieve novel chemical transformations. The biological activity of the compound itself, beyond its role as a precursor, is not extensively documented in the public domain.

Methodological Approaches in Chemical and Biological Investigations

The primary methodological approach involving this compound is its synthesis and subsequent use in further reactions. One prominent synthetic route is the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene (B1584102) in methanol (B129727). acs.orgresearchgate.net This method is noted for its efficiency and suitability for large-scale preparation.

The characterization of this compound and its reaction products relies on standard analytical techniques. These include:

Gas Chromatography (GC): Used to determine the purity of the compound and to monitor the progress of reactions. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. chemicalbook.compatsnap.com

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. nist.govaist.go.jp

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. nist.govaist.go.jp

These techniques are fundamental in confirming the identity and purity of the synthesized compound before its use in subsequent research and development.

Overview of Interdisciplinary Research Relevance

The significance of this compound extends across several scientific disciplines. In medicinal chemistry , it serves as a key starting material for the synthesis of pharmacologically active compounds. researchgate.net Its role as a precursor highlights its importance in the drug discovery and development pipeline.

In process chemistry , the development of efficient and scalable syntheses for this compound is a relevant area of research, particularly for industrial applications. acs.orgresearchgate.net The optimization of reaction conditions, catalyst loading, and purification methods are key considerations.

Furthermore, the study of its synthesis and reactivity contributes to the broader field of organic chemistry , providing insights into reaction mechanisms, such as palladium-catalyzed carbonylations and the influence of substitution patterns on aromatic compounds.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | nih.govmyskinrecipes.com |

| Molecular Weight | 184.62 g/mol | nih.govmyskinrecipes.com |

| CAS Number | 99585-14-5 | nih.govmyskinrecipes.comsigmaaldrich.com |

| Appearance | Data not consistently available | |

| Density | Data not consistently available | |

| Melting Point | Data not consistently available | |

| Boiling Point | Data not consistently available |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic methods. The availability of different types of spectra is crucial for its characterization.

| Spectroscopic Technique | Availability/Reference |

| ¹H NMR | Spectra available for the related acid. chemicalbook.com |

| ¹³C NMR | Spectra available for related compounds. nih.gov |

| Mass Spectrometry (MS) | Data available for related compounds. nist.govaist.go.jp |

| Infrared (IR) Spectroscopy | Data available for related compounds. nist.govaist.go.jp |

Compound Names Mentioned in this Article

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUYMMGUQYRLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629093 | |

| Record name | Methyl 2-chloro-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-14-5 | |

| Record name | Methyl 2-chloro-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development of Methyl 2 Chloro 6 Methylbenzoate

Strategies for Aromatic Ring Construction and Functionalization

The primary strategies for synthesizing Methyl 2-chloro-6-methylbenzoate involve either the modification of a pre-existing, suitably substituted benzene (B151609) ring or the direct introduction of the required functional groups onto a simpler toluene-based scaffold. These approaches include nucleophilic aromatic substitution, palladium-catalyzed carbonylation reactions, and multi-step sequences starting from basic toluene (B28343) derivatives.

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for the synthesis of substituted aromatic compounds. While direct substitution on an unactivated ring is difficult, the reaction becomes feasible when the aromatic ring is rendered electron-deficient by electron-withdrawing groups. libretexts.org The mechanism typically proceeds in two steps: the initial addition of a nucleophile to form a resonance-stabilized, negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.orgnih.gov For the reaction to proceed, the electron-withdrawing substituent must be positioned ortho or para to the leaving group to effectively stabilize the anionic intermediate. libretexts.org

| Starting Material | Key Reagent | Intermediate Product | Final Product (Acid) | Overall Yield |

|---|---|---|---|---|

| 2-chloro-6-fluorobenzaldehyde | Methylmagnesium chloride | 2-chloro-6-methylbenzaldehyde (B74664) | 2-chloro-6-methylbenzoic acid | 85% |

Carbonylation reactions offer a direct and highly efficient route for introducing a carboxyl or ester functional group onto an aromatic ring. This method is particularly effective for the synthesis of this compound from halogenated toluene precursors.

| Substrate | Reaction Type | Catalyst System | Product | Yield (of corresponding acid after hydrolysis) | Key Finding |

|---|---|---|---|---|---|

| 3-chloro-2-iodotoluene (B1584102) | Carbomethoxylation | Palladium-based | This compound | 94% (84% after recrystallization) | Effective at a high substrate-to-Pd ratio (10,000:1) |

The application of continuous-flow chemistry offers significant advantages for process development, particularly for reactions that are exothermic or involve hazardous intermediates. researchgate.net Flow reactors provide superior heat and mass transfer compared to traditional batch reactors due to their high surface-area-to-volume ratio, allowing for better temperature control and safer operating conditions. researchgate.netrsc.org While specific literature detailing the flow synthesis of this compound via carbonylation is not prominent, the principles of flow chemistry are highly applicable to such palladium-catalyzed processes. The ability to precisely control reaction parameters like temperature, pressure, and residence time can lead to improved yields, selectivity, and process safety. nih.gov This technology can minimize the accumulation of energetic intermediates and facilitate seamless multi-step syntheses, representing a key area for the future optimization and scaling of carbonylation reactions. researchgate.net

Synthesizing this compound can also be approached through multi-step sequences that build complexity from simpler, readily available starting materials like toluene. These pathways often involve initial functionalization steps, such as halogenation, to install reactive handles on the molecule.

The oxidation of toluene derivatives is a common method for preparing the corresponding benzoic acids. d-nb.info A relevant synthetic strategy involves the photoirradiation of toluene derivatives in the presence of bromine. This reaction proceeds via the dibromination of the benzylic carbon, which then undergoes further transformation and hydrolysis to yield the carboxylic acid. d-nb.info This photochemical method can be performed under catalyst-free conditions using various light sources, including fluorescent lamps or LEDs. d-nb.info The resulting benzoic acid derivative can subsequently be esterified to produce the target methyl ester. This pathway highlights how fundamental reactions like benzylic bromination can serve as the entry point for the synthesis of more complex molecules.

| Reaction Type | Substrates | Key Conditions | Proposed Mechanism Steps |

|---|---|---|---|

| Photochemical Oxidation | Toluene derivatives, Bromine (Br₂) | Photoirradiation (fluorescent lamp, blue LED, or UV LED), Benzotrifluoride–water solvent system | 1. Dibromination of benzylic carbon 2. Generation of benzylic radical 3. Formation of benzoyl bromide 4. Hydrolysis to carboxylic acid |

Multi-Step Synthesis from Precursors

Oxidation of Methyl Groups to Carboxylic Acids

The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a fundamental transformation in the synthesis of benzoic acid derivatives. youtube.com Strong oxidizing agents are capable of converting toluene and its substituted derivatives into the corresponding benzoic acids. ncert.nic.in The entire side chain of an alkylbenzene is typically oxidized to a carboxylic acid group, regardless of the length of the alkyl chain. youtube.com

Common oxidizing agents for this purpose include:

Potassium permanganate (B83412) (KMnO₄) in acidic or alkaline solutions. youtube.com

Chromic acid. youtube.com

A mixture of sodium chlorite (B76162) (NaClO₂) and hydrogen peroxide (H₂O₂). acs.org

In a specific method for preparing 2-chloro-6-methylbenzoic acid, 2-chloro-6-methylbenzaldehyde is oxidized. acs.orgacs.org One documented procedure involves treating 2-chloro-6-methylbenzaldehyde with sodium chlorite and 30% hydrogen peroxide in a solution containing sodium dihydrogen phosphate (B84403) dihydrate, water, and acetonitrile (B52724). acs.org This method results in a high yield of the desired carboxylic acid. acs.orgresearchgate.net

Another approach involves the liquid-phase oxidation of aryl methyl groups using sulfuric acid in the presence of an oxidation reagent like vanadium pentoxide or manganese dioxide at temperatures up to 150°C. google.com More environmentally friendly methods have also been explored, such as using a heterogeneous catalyst to achieve the oxidation at atmospheric pressure and lower temperatures, thereby reducing energy consumption and toxic waste. rsc.org

Esterification Procedures

Once 2-chloro-6-methylbenzoic acid is obtained, the final step is its conversion to this compound through esterification. A direct and efficient route to the ester is the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene in methanol (B129727). acs.orgresearchgate.net This method proceeds smoothly and can achieve a high yield of this compound, which is then hydrolyzed to the carboxylic acid if needed, but the ester itself is the direct product of this specific reaction. acs.orgresearchgate.net

Alternatively, standard esterification methods can be employed on 2-chloro-6-methylbenzoic acid. For instance, reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid is a common procedure. Another method involves the hydrolysis of 2-methoxy-6-methyl benzoate (B1203000) using an alkali like sodium hydroxide (B78521), followed by acidification to yield the corresponding acid. google.com

Regioselective Synthesis and Isomer Control

Achieving the correct arrangement of substituents on the benzene ring—a chlorine atom at position 2 and a methyl group at position 6—is critical. This requires methods that offer high regioselectivity.

Diazotization and Halogen Exchange Methods for Aromatic Substitution

The Sandmeyer reaction is a powerful tool for introducing halogens and other groups onto an aromatic ring with high regioselectivity, starting from an aryl amine. wikipedia.orgorganic-chemistry.org The process begins with the diazotization of a primary aromatic amine. organic-chemistry.org This involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. organic-chemistry.orgnumberanalytics.com

The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a variety of nucleophiles. masterorganicchemistry.com For chlorination, the diazonium salt is treated with a copper(I) chloride (CuCl) catalyst. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The use of diazonium salts is a key strategy in aromatic chemistry as it allows for substitution patterns that are not achievable through direct electrophilic aromatic substitution. organic-chemistry.org For the synthesis of a 2-chloro-6-substituted benzoic acid, one could envision starting from a 2-amino-6-substituted benzoic acid derivative, followed by diazotization and a Sandmeyer reaction. google.com

Table 2: Key Steps in the Sandmeyer Reaction for Chlorination

| Step | Description | Reagents | Intermediate/Product | Source(s) |

|---|---|---|---|---|

| 1. Diazotization | Formation of a diazonium salt from a primary aromatic amine. | NaNO₂, HCl | Aryl diazonium salt (Ar-N₂⁺Cl⁻) | organic-chemistry.orgnumberanalytics.com |

Radical Halogenation with N-Bromosuccinimide (NBS)

While the target compound is a chloro-derivative, radical halogenation using N-Bromosuccinimide (NBS) is a crucial reaction for the selective halogenation of the carbon adjacent to an aromatic ring, known as the benzylic position. masterorganicchemistry.comyoutube.com This method, often called the Wohl-Ziegler reaction, is preferred over using Br₂ directly, as Br₂ tends to add across double bonds in alkenes. masterorganicchemistry.comlibretexts.org NBS provides a low, constant concentration of bromine radicals, which favors substitution at the allylic or benzylic position. masterorganicchemistry.comlibretexts.org This reaction is fundamental for creating precursors like methyl 2-bromo-6-methylbenzoate or for functionalizing the methyl group of a related compound. google.com The mechanism involves the homolytic cleavage of the N-Br bond, initiated by light or a radical initiator, to generate a bromine radical. libretexts.orgnumberanalytics.com

Initiator Systems (e.g., AIBN, Benzoyl Peroxide)

The initiation of radical halogenation with NBS requires energy, which can be supplied by heat or UV light, to cause the homolytic cleavage of an initiator. numberanalytics.comstackexchange.com Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. researchgate.netcommonorganicchemistry.com These molecules readily decompose upon heating or irradiation to form radicals, which then start the chain reaction. stackexchange.com The choice between initiators can depend on the specific reaction conditions and desired outcome. reddit.com For instance, benzylic bromination is commonly carried out by refluxing the substrate with NBS and a catalytic amount of AIBN or benzoyl peroxide in a suitable solvent. commonorganicchemistry.comcommonorganicchemistry.com Similarly, the chlorination of a methyl group on a benzoate ring has been achieved using N-chlorosuccinimide or sulfuryl chloride with AIBN as the initiator. google.com

Table 3: Common Radical Initiators for NBS Halogenation

| Initiator | Full Name | Typical Activation | Key Characteristics | Source(s) |

|---|---|---|---|---|

| AIBN | Azobisisobutyronitrile | Heat | Easy to handle, generates radicals at moderate temperatures. numberanalytics.com | numberanalytics.comcommonorganicchemistry.com |

Solvent System Optimization

The choice of solvent is critical in radical halogenation reactions with NBS. Nonpolar solvents are generally preferred to prevent competing ionic reactions. stackexchange.com Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for these reactions. researchgate.netcommonorganicchemistry.com However, due to its toxicity and environmental impact, alternative solvents are now favored. researchgate.net

Studies have shown that solvents like acetonitrile can be effective replacements for chlorinated solvents, sometimes leading to improved yields and reproducibility. researchgate.netorganic-chemistry.org The polarity of the solvent can influence the reaction pathway; for example, using polar protic solvents with NBS can lead to electrophilic bromination on the aromatic ring instead of radical substitution at the benzylic position. stackexchange.com Research has also explored the use of aqueous systems or more benign organic solvents like ethyl lactate, which can enhance the reactivity of NBS for aromatic bromination through halogen bonding. nsf.gov

Control of Benzylic vs. Aromatic Substitution

In the synthesis of substituted toluenes like the precursors to this compound, the reaction's outcome can be directed towards either the aromatic ring or the methyl group (the benzylic position). The control over these two reaction pathways—electrophilic aromatic substitution versus benzylic substitution—is determined by the reaction conditions and the reagents employed.

The benzylic hydrogens on the methyl group of toluene derivatives are activated for free radical reactions. msu.edu Conditions that favor benzylic substitution typically involve free radical initiators such as light (UV) or peroxides. For instance, halogenation of an alkylbenzene under these conditions leads to substitution on the alkyl side-chain.

Conversely, electrophilic aromatic substitution occurs on the benzene ring itself. These reactions are promoted by electrophiles, which are generated using specific catalysts. msu.edu For example, halogenation of the aromatic ring requires a Lewis acid catalyst like iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). msu.edulibretexts.org Similarly, other electrophilic substitutions like nitration (using HNO₃/H₂SO₄) or sulfonation (using SO₃/H₂SO₄) modify the aromatic ring, not the benzylic position. msu.edulibretexts.org

The choice of catalyst and reaction environment is therefore critical in synthesizing a specific isomer and avoiding unwanted byproducts. To produce precursors for this compound, conditions must be selected to ensure substitution occurs at the desired positions on the aromatic ring, while preventing unintended reactions at the benzylic methyl group.

Advanced Process Research and Scale-Up Considerations

Transitioning a synthetic route from the laboratory to an industrial scale introduces challenges related to cost, efficiency, safety, and environmental impact. Advanced process research focuses on addressing these factors to develop a viable manufacturing process.

Development of Economical and Efficient Synthetic Routes

The development of cost-effective and efficient synthetic pathways is a primary goal of chemical process research. For this compound, one highly efficient method involves the direct carbonylation of 3-chloro-2-iodotoluene in methanol. researchgate.net This approach is notable for its high yield and efficiency, producing the target ester directly, which can then be hydrolyzed to 2-chloro-6-methylbenzoic acid if needed. researchgate.net

A key advantage of this carbonylation process is the remarkably high substrate-to-palladium catalyst ratio, which can be as high as 10,000:1. researchgate.net This efficiency minimizes the amount of expensive precious metal catalyst required, significantly lowering production costs. Furthermore, the method does not require the isolation of intermediate compounds, streamlining the process and making it suitable for kilogram-scale production. researchgate.net

| Synthetic Route | Starting Material | Key Transformation | Yield | Notes |

| Palladium-Catalyzed Carbonylation | 3-chloro-2-iodotoluene | Carbomethoxylation | 94% (before recrystallization) | High substrate-to-catalyst ratio (10,000:1); suitable for large scale. researchgate.net |

| Oxidation | 2-chloro-6-methylbenzaldehyde | Oxidation to carboxylic acid | 85% (overall yield for acid) | Requires careful selection of oxidizing system for safety and economy. researchgate.net |

Evaluation of Reaction Hazards and Safety Parameters for Industrial Scale

Scaling up chemical reactions requires a thorough evaluation of potential hazards. Oxidation reactions, in particular, can be hazardous on a large scale. researchgate.net In a manufacturing process for a related compound, the oxidation of 2-chloro-6-methylbenzaldehyde to its corresponding carboxylic acid using sodium chlorite was found to be efficient. researchgate.net However, this process generated hypochlorite (B82951) as a byproduct, and the use of hydrogen peroxide to neutralize it raised significant safety concerns. researchgate.net

Process development research identified an inherently safer system using a stoichiometric amount of dimethyl sulfoxide (B87167) (DMSO) as a scavenger for the hypochlorite. researchgate.net This alternative procedure provided equivalent yields and purities to the hydrogen peroxide method, maintaining the economic viability of the process while significantly improving its safety profile. researchgate.net The updated, safer process was successfully demonstrated in a 300-gallon scale reactor. researchgate.net General safety protocols, such as ensuring adequate ventilation, using personal protective equipment, and preventing contact with incompatible materials, are also critical for handling the chemicals involved in the synthesis. chemos.de

Catalyst Systems and Their Optimization

Catalyst efficiency is a cornerstone of modern chemical manufacturing. In the synthesis of this compound via carbonylation, a palladium-based catalyst system is employed. researchgate.net The optimization of this system is crucial for the economic feasibility of the process on an industrial scale.

The ability of the carbomethoxylation to proceed smoothly even at a high substrate-to-palladium ratio of 10,000:1 is a significant achievement in catalyst optimization. researchgate.net This high turnover number indicates that a very small amount of the palladium catalyst can produce a large quantity of the product before becoming deactivated. This not only reduces the direct cost associated with the precious metal but also simplifies product purification by minimizing metal contamination in the final product. Such optimization is a key goal in green chemistry and sustainable manufacturing. google.com

Further optimization would involve studies into catalyst recycling, exploring different ligands to enhance stability and activity, and defining the precise conditions (temperature, pressure, concentration) that maximize catalyst lifetime and product throughput.

Chemical Reactivity and Derivatization Studies of Methyl 2 Chloro 6 Methylbenzoate

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of methyl 2-chloro-6-methylbenzoate is subject to electrophilic attack, though its reactivity is modulated by the existing substituents. The powerful electron-withdrawing nature of the ester group deactivates the ring towards electrophiles, making reactions like nitration and halogenation require specific conditions. ma.edursc.org

Nitration Chemistry and Regioselectivity

The introduction of a nitro group (–NO₂) onto the aromatic ring of this compound is a key electrophilic aromatic substitution reaction. This transformation is typically achieved using a nitrating mixture of fuming nitric acid in concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. ma.eduaiinmr.comscribd.comproprep.com

The reaction exhibits high regioselectivity. The directing effects of the substituents guide the incoming nitro group primarily to the C-3 position, which is meta to the ester group and ortho to the methyl group. This results in the formation of methyl 3-nitro-2-chloro-6-methylbenzoate as the major product. The reaction is carefully controlled at low temperatures (e.g., 0–5°C) to manage the exothermic nature of the reaction and prevent over-nitration or side reactions. rsc.org

| Nitration of this compound | |

| Reactant | This compound |

| Reagents | Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) |

| Electrophile | Nitronium ion (NO₂⁺) |

| Major Product | Methyl 3-nitro-2-chloro-6-methylbenzoate |

| Position of Nitration | C-3 |

| Reaction Conditions | 0–5°C |

The regiochemical outcome of the nitration reaction is predominantly controlled by the strong meta-directing effect of the methyl ester (–COOCH₃) group. scribd.com As an electron-withdrawing group, the ester deactivates the aromatic ring towards electrophilic attack by pulling electron density away from it. rsc.org This deactivation is most pronounced at the ortho and para positions relative to the ester. Consequently, the meta position (C-3) becomes the least deactivated and therefore the most favorable site for electrophilic attack. rsc.org While the methyl group is an activating, ortho-, para-director and the chlorine atom is a deactivating, ortho-, para-director, their influence is overridden by the powerful directing effect of the ester group in this specific substitution.

Nucleophilic Transformations at Halogen Sites

The chlorine atom on the aromatic ring, as well as functional groups introduced through other reactions, can undergo nucleophilic transformations.

Amination via Nitro Group Reduction and Diazotization

A primary amino group can be introduced onto the aromatic ring indirectly, following an initial nitration step. The process involves the reduction of the nitro group, which is then converted into a diazonium salt that can be subsequently transformed.

The first step is the nitration of this compound to yield methyl 3-nitro-2-chloro-6-methylbenzoate, as described previously. The nitro group of this product is then reduced to a primary amine (–NH₂) using methods such as catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst in an ethanol (B145695) solvent. This reduction yields methyl 3-amino-2-chloro-6-methylbenzoate.

This newly formed amino group can then be treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like sulfuric acid at low temperatures (0–5°C) to form a diazonium salt intermediate. Diazonium salts are valuable synthetic intermediates that can be replaced by a wide variety of functional groups.

| Synthesis of Methyl 3-amino-2-chloro-6-methylbenzoate | |

| Starting Material | Methyl 3-nitro-2-chloro-6-methylbenzoate |

| Reaction | Nitro Group Reduction |

| Reagents | Hydrogen (H₂), Palladium on Carbon (Pd/C) |

| Solvent | Ethanol |

| Product | Methyl 3-amino-2-chloro-6-methylbenzoate |

Nucleophilic Displacement of Halogen Atoms

The chlorine atom attached to the aromatic ring of this compound can be displaced by a nucleophile under certain conditions, a reaction known as nucleophilic aromatic substitution (SₙAr). These reactions typically require an activated aromatic ring (i.e., with strong electron-withdrawing groups positioned ortho or para to the leaving group) and/or harsh reaction conditions.

For instance, the chlorine atom in related chloro-aromatic compounds can be substituted by an amino group through amination. This can be achieved by heating the chloro-substituted compound with an aminating agent like ammonia (B1221849) in the presence of a copper catalyst (e.g., cuprous chloride) and a base in a suitable solvent. google.com

Functional Group Interconversions

The ester functional group of this compound can be converted into other functional groups, enhancing its synthetic utility.

One common transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-chloro-6-methylbenzoic acid. researchgate.net This reaction is typically carried out under basic or acidic conditions.

Furthermore, the ester group can be reduced. For example, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. Milder reducing agents, such as DIBAL-H (diisobutylaluminium hydride), can be used to achieve partial reduction to the corresponding aldehyde. vanderbilt.edu

| Functional Group Interconversion Reactions | | | :--- | :--- | :--- | | Starting Functional Group | Ester (–COOCH₃) | Ester (–COOCH₃) | | Reaction | Hydrolysis | Reduction | | Product Functional Group | Carboxylic Acid (–COOH) | Primary Alcohol (–CH₂OH) | | Typical Reagents | H₂O, H⁺ or OH⁻ | LiAlH₄ |

Oxidation Reactions of Aromatic Methyl Groups

The aromatic methyl group of this compound is susceptible to oxidation, a common strategy for introducing a carboxylic acid or aldehyde functionality. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and reaction conditions. Vigorous oxidation typically leads to the formation of the corresponding carboxylic acid. For related molecules, such as 2-chloro-6-methylbenzaldehyde (B74664), oxidation to the carboxylic acid is a key step in manufacturing processes. researchgate.net This suggests that direct, strong oxidation of the methyl group on the parent ester would likely yield methyl 2-chloro-6-formylbenzoate or, more commonly, 2-chloro-6-(methoxycarbonyl)benzoic acid if the methyl group is fully oxidized.

Common reagents for the vigorous oxidation of alkylbenzenes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) or chromic acid. The steric hindrance provided by the adjacent chloro and ester groups may influence the reaction's feasibility and require specific catalytic systems.

| Reagent/Condition | Potential Product | Functional Group Transformation |

| Strong Oxidant (e.g., KMnO₄, heat) | 2-Chloro-6-(methoxycarbonyl)benzoic acid | -CH₃ → -COOH |

| Milder, specific oxidants | Methyl 2-chloro-6-formylbenzoate | -CH₃ → -CHO |

Reduction of Ester Moieties

The ester group in this compound can be selectively reduced to either a primary alcohol or an aldehyde. The choice of reducing agent is critical in determining the final product.

Strong reducing agents, most notably Lithium Aluminium Hydride (LiAlH₄), will reduce the ester to a primary alcohol. doubtnut.comlibretexts.org This reaction proceeds through an aldehyde intermediate which is immediately further reduced. libretexts.org Applying this to this compound would yield (2-chloro-6-methylphenyl)methanol. In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not potent enough to reduce esters. doubtnut.comlibretexts.org

For the partial reduction of the ester to an aldehyde, a less reactive, sterically hindered hydride reagent is necessary. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation, typically at low temperatures like -78 °C to prevent over-reduction of the resulting aldehyde. libretexts.org This method would convert this compound into 2-chloro-6-methylbenzaldehyde.

| Reagent | Product | Reaction Outcome |

| Lithium Aluminium Hydride (LiAlH₄) | (2-Chloro-6-methylphenyl)methanol | Ester → Primary Alcohol |

| Diisobutylaluminium hydride (DIBAL-H) | 2-Chloro-6-methylbenzaldehyde | Ester → Aldehyde |

| Sodium Borohydride (NaBH₄) | No Reaction | Ester is unreactive |

Ester Hydrolysis and Carboxylic Acid Formation

The conversion of this compound to its corresponding carboxylic acid, 2-chloro-6-methylbenzoic acid, is a fundamental hydrolysis reaction. This transformation can be achieved under either acidic or basic conditions. libretexts.org

A highly efficient method involves the basic hydrolysis (saponification) of the ester. researchgate.net In a documented procedure, this compound is hydrolyzed to afford 2-chloro-6-methylbenzoic acid in a 94% yield before recrystallization. researchgate.net A general laboratory procedure involves heating the ester under reflux with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), often with a co-solvent such as methanol (B129727) to ensure miscibility. chemspider.com Following the reaction, acidification with a strong acid, like HCl, protonates the carboxylate salt to yield the final carboxylic acid product. chemspider.com

Advanced Derivatization for Complex Molecular Structures

Beyond simple functional group transformations, this compound serves as a valuable starting material for the synthesis of more complex and potentially bioactive molecules.

Incorporation into Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. tcichemicals.comnih.gov While this compound itself may not be a direct substrate for common MCRs, its derivatives are ideal candidates.

For example, the reduction of the ester to 2-chloro-6-methylbenzaldehyde opens the door to several powerful MCRs:

Biginelli Reaction: This aldehyde could react with a β-ketoester (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, a class of compounds with noted biological activities. tcichemicals.com

Hantzsch Dihydropyridine Synthesis: The aldehyde can be condensed with two equivalents of a β-ketoester and ammonia to form 1,4-dihydropyridine (B1200194) derivatives, which are famous as calcium channel blockers. tcichemicals.comfrontiersin.org

Strecker Reaction: Reaction with an amine and a cyanide source would yield α-aminonitriles, which are precursors to α-amino acids. tcichemicals.com

The value of MCRs lies in their atom economy and ability to rapidly generate molecular complexity from simple building blocks. nih.gov

Formation of Bioactive Scaffolds and Precursors

The structural framework of this compound is a precursor to various scaffolds found in medicinal chemistry and materials science. The hydrolysis product, 2-chloro-6-methylbenzoic acid, is a key intermediate. midlandsci.com For instance, substituted benzoic acids are central to the synthesis of numerous pharmaceuticals.

Furthermore, the derivatization of this compound can lead to privileged structures, which are molecular frameworks that are frequently found in active pharmaceutical ingredients. For example, through amidation of the corresponding carboxylic acid with 2-chloro-6-methylaniline (B140736), one could synthesize amides that are precursors to more complex heterocyclic systems. The strategic placement of the chloro and methyl groups can be used to influence the conformation and electronic properties of the final molecule, which is a key aspect of drug design.

Halogen Exchange for Enhanced Reactivity in Further Synthesis

The chlorine atom on the aromatic ring, while relatively stable, can be replaced with a more reactive halogen, such as bromine or iodine, to facilitate further synthetic manipulations, particularly in metal-catalyzed cross-coupling reactions. The direct exchange of an aryl chloride for an aryl iodide (a Finkelstein-type reaction for arenes) is challenging but can be achieved using specific catalytic systems, often involving copper or nickel catalysts with iodide salts.

Once converted to the corresponding aryl iodide or bromide, the molecule becomes a prime substrate for a wide array of powerful C-C and C-N bond-forming reactions:

Suzuki Coupling: Reaction with a boronic acid to form a biaryl structure.

Heck Reaction: Coupling with an alkene.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine.

Sonogashira Coupling: Reaction with a terminal alkyne.

This halogen exchange strategy dramatically increases the synthetic utility of the original scaffold, enabling its incorporation into a vast range of complex molecular targets.

Spectroscopic and Computational Methodologies for Structural Elucidation and Theoretical Analysis

Advanced Spectroscopic Characterization Techniques

The precise structure and molecular properties of Methyl 2-chloro-6-methylbenzoate are determined using a combination of advanced spectroscopic techniques. Each method provides unique insights into the compound's molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons and the methyl groups. The aromatic protons typically appear as a multiplet in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns dictated by the substitution pattern on the benzene (B151609) ring. The methyl ester protons (O-CH₃) characteristically resonate as a sharp singlet, while the methyl group attached to the aromatic ring (Ar-CH₃) also appears as a singlet, but at a different chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed in the highly deshielded region of the spectrum. The aromatic carbons show a range of chemical shifts depending on their substitution, and the methyl carbons of the ester and aryl groups also have characteristic resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.10 - 7.40 (multiplet) | 125.0 - 135.0 |

| O-CH₃ | ~3.9 (singlet) | ~52.0 |

| Ar-CH₃ | ~2.4 (singlet) | ~20.0 |

| C=O | - | ~168.0 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound, which for C₉H₉ClO₂ is approximately 184.62 g/mol . nih.gov The presence of a chlorine atom is indicated by a characteristic isotopic pattern, with a second peak ([M+2]⁺) at approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), leading to the formation of characteristic fragment ions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. These vibrational spectroscopy techniques probe the characteristic vibrations of chemical bonds within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits several key absorption bands. A strong, sharp peak is typically observed around 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester group appear in the region of 1250-1300 cm⁻¹. Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while the C-H stretching of the methyl groups appears just below 3000 cm⁻¹. The C-Cl stretching vibration is typically observed in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations often give rise to strong Raman signals. The C-Cl and methyl group vibrations are also active in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Ester C=O | Stretching | 1720 - 1740 | IR (strong) |

| Ester C-O | Stretching | 1250 - 1300 | IR (strong) |

| Aromatic C-H | Stretching | > 3000 | IR (medium) |

| Methyl C-H | Stretching | < 3000 | IR (medium) |

| C-Cl | Stretching | < 800 | IR, Raman |

| Aromatic Ring | Ring Vibrations | 1400 - 1600 | IR, Raman |

Application of Chemometric Techniques in Spectroscopic Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic analysis of this compound, chemometric techniques can be applied to complex datasets to enhance data interpretation and build predictive models. nih.gov

For instance, when analyzing a series of related benzoate compounds or monitoring a reaction involving this compound, techniques like Principal Component Analysis (PCA) can be used to identify patterns and variations within the spectral data. nih.gov PCA can help to differentiate between different compounds or reaction stages based on their unique spectroscopic fingerprints. Furthermore, multivariate calibration methods such as Partial Least Squares (PLS) regression can be employed to develop quantitative models that correlate spectroscopic data with specific properties of interest, such as concentration or purity. diva-portal.org These chemometric approaches are particularly valuable for high-throughput analysis and process monitoring, enabling rapid and non-destructive characterization. nih.govdiva-portal.org

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical framework to investigate the properties of this compound at the atomic and electronic levels. These methods complement experimental data and offer deeper insights into the molecule's structure, stability, and reactivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic structure of this compound. rsc.org Methods such as Density Functional Theory (DFT) and ab initio calculations can provide accurate predictions of various molecular properties.

Reactivity Prediction: Quantum chemical calculations are also instrumental in predicting the reactivity of this compound. rsc.org By calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—it is possible to predict where the molecule is most likely to undergo electrophilic or nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. Furthermore, reaction pathways and transition state energies can be calculated to predict the feasibility and mechanism of chemical reactions involving this compound. These theoretical predictions can guide the design of new synthetic routes and the development of novel applications for this compound.

Conformation Analysis and Stereochemical Implications

The conformational preferences of this compound are significantly influenced by the presence of two substituents in the ortho positions relative to the ester group. This disubstitution pattern introduces considerable steric hindrance, which dictates the three-dimensional arrangement of the molecule and has profound stereochemical implications.

The primary conformational aspect to consider is the dihedral angle between the plane of the benzene ring and the plane of the ester group (-COOCH₃). In unsubstituted methyl benzoate, this angle is typically close to zero, allowing for maximum π-orbital overlap between the carbonyl group and the aromatic ring, a phenomenon known as resonance or conjugation. This coplanarity is energetically favorable as it delocalizes electron density.

However, in this compound, the steric bulk of the ortho-chloro and ortho-methyl groups prevents the ester group from lying in the same plane as the benzene ring. To alleviate the steric strain that would arise from the proximity of the substituents to the methoxy group of the ester, the ester group is forced to rotate out of the plane of the aromatic ring. This phenomenon is a classic example of steric inhibition of resonance (SIR) . khanacademy.org

The resulting non-planar conformation has several important consequences:

Reduced Resonance: The rotation out of the plane disrupts the conjugation between the carbonyl group and the benzene ring. This interruption of resonance affects the electronic properties of the molecule, including the electron density distribution and the bond characteristics.

Increased Bond Length: The C(ring)-C(carbonyl) bond is expected to be longer than in a planar analogue like methyl benzoate, exhibiting more single-bond character.

Altered Reactivity: The electronic and steric environment of the ester carbonyl group is modified. The reduced conjugation can make the carbonyl carbon more susceptible to nucleophilic attack compared to a fully conjugated system. Conversely, reactions involving the aromatic ring might be affected by the altered electronic communication with the ester group.

Computational studies on similarly ortho-substituted benzoates have shown that the carboxylate group can be twisted at significant angles relative to the phenyl ring. mdpi.comresearchgate.net The precise dihedral angle in this compound would be a balance between the steric repulsion of the ortho substituents and the energetic penalty of losing resonance stabilization.

Table 1: Conformational Features of this compound

| Feature | Description | Implication |

| Dihedral Angle (Ring-Ester) | Significantly greater than 0° due to steric hindrance from ortho-chloro and -methyl groups. | Steric Inhibition of Resonance (SIR). |

| Resonance | Disrupted between the carbonyl group and the benzene ring. | Altered electronic properties and reactivity. |

| C(ring)-C(carbonyl) Bond | Expected to be elongated compared to planar benzoates. | Reflects reduced double-bond character. |

| Stereochemistry | The fixed, non-planar conformation can influence how the molecule interacts with other molecules, such as in enzyme active sites or during chemical reactions. | Potential for diastereoselective reactions if a chiral center is introduced. |

Prediction of Physicochemical Parameters Relevant to Reactivity (e.g., pKa values)

The prediction of physicochemical parameters for this compound provides insight into its reactivity. While the ester itself does not have a pKa in the typical Brønsted-Lowry sense of an acidic proton, the acidity of its parent carboxylic acid, 2-chloro-6-methylbenzoic acid, is a crucial indicator of the electronic effects at play, which in turn influence the reactivity of the ester.

The acidity of substituted benzoic acids is governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) stabilize the conjugate base (benzoate anion) through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the conjugate base, making the acid weaker (higher pKa). psu.edu

In the case of 2-chloro-6-methylbenzoic acid, we have:

A chloro group , which is an EWG due to its inductive effect (-I).

A methyl group , which is an EDG due to its inductive (+I) and hyperconjugation effects.

The position of these substituents is critical. The "ortho-effect" describes the observation that ortho-substituted benzoic acids are often stronger acids than their meta or para isomers, regardless of the electronic nature of the substituent. khanacademy.orgpearson.com This is attributed to the steric hindrance provided by the ortho-substituent, which forces the carboxylic acid group out of the plane of the benzene ring. This steric inhibition of resonance destabilizes the undissociated acid to a greater extent than the carboxylate anion, thus favoring dissociation and increasing acidity.

The esterification of the carboxylic acid to form this compound replaces the acidic proton with a methyl group. While this eliminates the Brønsted acidity, the electronic environment established by the substituents remains. The reactivity of the ester carbonyl group towards nucleophiles, for instance, is influenced by these electronic factors. The electron-withdrawing nature of the substituted phenyl ring, enhanced by the chloro group, would tend to make the carbonyl carbon more electrophilic. However, the steric hindrance from the two ortho substituents will play a significant role in shielding the carbonyl carbon from nucleophilic attack, a factor that often dominates the reactivity of di-ortho-substituted benzoates.

Computational methods, such as those employing Density Functional Theory (DFT), can be used to predict various physicochemical parameters that correlate with reactivity. researchgate.netunamur.be These methods can calculate properties like atomic charges and the energies of frontier molecular orbitals (HOMO and LUMO), which can provide a more quantitative picture of the molecule's reactivity profile.

Table 2: Predicted Physicochemical Parameters and Reactivity Implications for this compound

| Parameter | Predicted Value/Effect | Implication for Reactivity |

| pKa of Parent Acid (2-chloro-6-methylbenzoic acid) | ~2.92 researchgate.netnih.govthermofisher.com | Indicates a strong electron-withdrawing effect from the substituted ring, suggesting an electrophilic carbonyl carbon in the ester. |

| Electrophilicity of Carbonyl Carbon | Enhanced by the inductive effect of the chloro substituent. | Potentially more reactive towards nucleophiles than unsubstituted methyl benzoate on electronic grounds. |

| Steric Hindrance at Carbonyl Carbon | High due to two ortho substituents. | Likely to be the dominant factor, sterically shielding the carbonyl group and reducing its accessibility to nucleophiles. |

| XLogP3 | 2.6 nih.gov | Indicates moderate lipophilicity, which influences solubility and partitioning behavior in different media. |

Applications in Advanced Organic Synthesis and Materials Science

Role as an Intermediate in Fine Chemical Synthesis

Methyl 2-chloro-6-methylbenzoate serves as a crucial precursor in the synthesis of fine chemicals, primarily through its conversion to 2-chloro-6-methylbenzoic acid. This transformation is typically achieved via hydrolysis of the methyl ester. The resulting carboxylic acid is a versatile intermediate with broad applications in the pharmaceutical and agrochemical industries. One efficient method for the preparation of 2-chloro-6-methylbenzoic acid involves the carbonylation of 3-chloro-2-iodotoluene (B1584102) in methanol (B129727) to yield this compound, which is subsequently hydrolyzed. researchgate.net

Pharmaceutical Intermediates

The structural motif of 2-chloro-6-methylbenzoic acid, derived from this compound, is incorporated into various biologically active compounds. While direct use of the methyl ester in the final stages of drug synthesis is not extensively documented, its role as a precursor to the carboxylic acid is pivotal. The 2-chloro-6-methylphenyl group is a key component of certain pharmaceutical agents. For instance, the synthesis of the oncology drug Dasatinib involves intermediates that contain the N-(2-chloro-6-methylphenyl) moiety. Although current patented syntheses of Dasatinib intermediates may start from different precursors, the structural similarity suggests that this compound could serve as a potential starting material for the synthesis of the required 2-chloro-6-methylaniline (B140736).

Agrochemical Precursors

In the agrochemical sector, 2-chloro-6-methylbenzoic acid is a recognized intermediate in the production of herbicides and fungicides, contributing to enhanced crop protection and yield. researchgate.net The unique substitution pattern of the benzene (B151609) ring is crucial for the biological activity of these agrochemicals. While specific examples detailing the direct use of this compound are not prevalent in publicly available literature, its role as a stable precursor to the corresponding carboxylic acid is implied in the synthesis of these active ingredients. For example, the fungicide Boscalid contains a 2-chloronicotinic acid component, showcasing the importance of chlorinated aromatic acids in this field. nih.gov

Synthesis of PPAR Agonists and Related Compounds

Peroxisome proliferator-activated receptors (PPARs) are important drug targets for the treatment of metabolic diseases. The synthesis of PPAR agonists often involves substituted benzoic acid derivatives. For example, the partial PPARγ agonist Telmisartan and its derivatives incorporate a benzimidazole (B57391) core with substituted benzoic acid moieties. nih.govnih.gov While a direct link to this compound is not established in the synthesis of current PPAR agonists, its structural features make it a plausible starting material for the generation of novel PPAR modulators. The development of new PPARγ ligands often involves the synthesis of various substituted benzimidazoles and other heterocyclic systems coupled with benzoate (B1203000) derivatives. nih.gov

Synthesis of ERK1/2 Inhibitors

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key targets in cancer therapy. The development of small molecule inhibitors of ERK1/2 is an active area of research. Several potent and selective ERK1/2 inhibitors, such as SCH772984 and Ulixertinib (BVD-523), have complex heterocyclic structures. The synthesis of such intricate molecules often relies on the availability of specifically substituted aromatic building blocks. Although the direct use of this compound in the synthesis of known ERK1/2 inhibitors is not explicitly detailed in the literature, substituted benzoates are common starting materials in the multi-step syntheses of such therapeutic agents.

Contributions to Materials Development

Beyond its role in the synthesis of biologically active molecules, this compound and its derivatives have potential applications in materials science.

Development of Novel Polymeric Systems

Aromatic esters and carboxylic acids are fundamental monomers in the synthesis of various polymers, including polyesters and polyamides. The presence of both a chloro and a methyl group on the benzene ring of this compound can influence the properties of the resulting polymers, such as thermal stability, solubility, and mechanical strength. The hydrolysis of this compound to 2-chloro-6-methylbenzoic acid provides a difunctional monomer that can be used in polycondensation reactions. While specific examples of polymers derived directly from this compound are not widely reported, the general principles of polyester and polyamide synthesis suggest its potential utility in creating novel polymeric materials with tailored properties. google.com Aromatic polyesters are often prepared through the reaction of diacyl halides with bisphenols or through the self-condensation of aromatic hydroxy acids. googleapis.comgoogle.com

The Role of this compound in Advanced Technologies Remains Undocumented

Despite extensive investigation into the applications of specialized chemical compounds in materials science, there is currently no publicly available scientific literature, research, or patents that detail the use of this compound in the development of liquid crystal technologies.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. They are composed of molecules that can flow like a liquid but have a degree of orientational order, which allows them to manipulate light. This unique characteristic makes them essential components in a wide array of technologies, most notably in liquid crystal displays (LCDs) used in televisions, computer monitors, and smartphones.

The molecular structure of a compound is a critical determinant of its potential to form a liquid crystal phase. Factors such as molecular shape, polarity, and the presence of rigid and flexible segments all play a crucial role. Typically, molecules that exhibit liquid crystalline properties are elongated, rod-like structures, often containing aromatic rings. Substituents on these rings, such as chloro and methyl groups, can significantly influence the material's mesophase behavior, clearing point, and other physical properties. For instance, the introduction of a lateral methyl group can alter the molecular packing and, consequently, the liquid crystal phase exhibited. Similarly, the presence of a polar chloro group can affect the dielectric anisotropy, a key parameter for display applications.

While research has explored a variety of substituted benzoate esters for their liquid crystal properties, and the synthesis of compounds with chloro and methyl groups is common in the field, a direct link to this compound has not been established in the context of liquid crystal technology. A review of chemical databases and scientific publications reveals its identity as a chemical intermediate, but its subsequent application in the synthesis of liquid crystals or other advanced functional materials is not described. A patent for a related compound, "2, 6-dihalogenated methyl benzoate," alludes to a potential role in "functional materials," a broad classification that does not specifically name liquid crystals.

In the broader fields of advanced organic synthesis and materials science, the utility of a specific compound is determined by its reactivity and the functional groups it possesses. While this compound contains reactive sites that could theoretically be exploited for the synthesis of more complex molecules, there is no documented evidence of its use as a precursor or building block for liquid crystals or any other advanced material.

Therefore, based on the current body of scientific and technical information, the application of this compound in liquid crystal technologies remains unconfirmed. Further research and publication would be necessary to establish any such role.

Biological Activities and Medicinal Chemistry Perspectives of Derivatives

Mechanisms of Biological Interaction and Modulation

The ways in which these compounds exert their effects are multifaceted, involving interactions with enzymes, binding to cellular receptors, and modulating signaling pathways.

Derivatives have shown the ability to interact with crucial enzymes. For instance, in-silico studies of novel 5-chloro-6-methylaurone derivatives, which share structural similarities, have shown potential as inhibitors of Lysine-Specific Demethylase 1 (LSD1), with docking scores and binding energies comparable to known inhibitors nih.gov. The influence on structural proteins has also been investigated. Certain halogenated benzofuran derivatives, for example, were found to have a minimal effect on tubulin polymerization, suggesting their anticancer mechanisms may not primarily involve the disruption of microtubule dynamics nih.govresearchgate.net.

The biological activity of these derivatives is also linked to their ability to modulate cellular signaling. Studies on benzofuran derivatives indicate they can induce apoptosis through both receptor-mediated and mitochondrial pathways nih.gov. The modulation of oxidative stress pathways is another key mechanism; some derivatives can lead to an accumulation of reactive oxygen species (ROS), which in turn triggers apoptosis and autophagy in cancer cells nih.gov.

Understanding the interaction between small molecules and proteins is fundamental to medicinal chemistry. Studies on methyl benzoate (B1203000) derivatives with the model transport protein, bovine serum albumin (BSA), have provided detailed insights into these interactions nih.govmdpi.com. Spectroscopic techniques revealed that these derivatives form stable, 1:1 complexes with BSA nih.govmdpi.com. The binding constants were determined to be in the order of 10⁴ M⁻¹, indicating a strong affinity nih.govmdpi.com. Thermodynamic analysis suggests that hydrogen bonding plays a predominant role in this binding phenomenon nih.govmdpi.com. The position of methyl groups on a ligand can significantly influence binding affinity; for example, a 2-methyl group projecting into a hydrophobic region of a binding site can be particularly favorable for binding nih.gov.

Pharmacological Potential of Derived Compounds

The specific molecular interactions of these derivatives translate into significant pharmacological potential, particularly in the realms of antimicrobial and anticancer applications.

Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity. nih.gov Screening against various microbes showed that these compounds had greater antibacterial potential against Gram-negative bacteria, such as Escherichia coli, than against Gram-positive bacteria nih.gov. Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than their ester counterparts nih.gov. Similarly, a series of 2-chloro-6-methylquinoline hydrazone derivatives were synthesized and evaluated for their activity against bacteria like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as various fungal strains doaj.org.

Table 1: Antimicrobial Activity of a Potent 2-Chlorobenzoic Acid Derivative nih.gov

| Compound | Target Organism | Activity (pMIC µM/ml) | Comparable Standard | Standard Activity (pMIC µM/ml) |

| Compound 6 | E. coli | 2.27 | Norfloxacin | 2.61 |

A significant area of investigation for these derivatives is their potential as anticancer agents. Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated cytotoxicity against several human cancer cell lines, including lung (A549) and liver (HepG2) cancer cells nih.govresearchgate.net. One derivative, in particular, showed significant activity against both A549 and HepG2 cells, with IC₅₀ values of 3.5 ± 0.6 μM and 3.8 ± 0.5 μM, respectively nih.gov.

A primary mechanism for this anticancer activity is the induction of apoptosis. Flow cytometry analysis revealed that these compounds can induce late-stage apoptosis or necrosis in a significant percentage of cancerous cells nih.gov. For example, one benzofuran derivative induced late apoptosis/necrosis in 36% of HepG2 cells and 35% of A549 cells nih.gov. Similarly, novel 5-chloro-6-methylaurone derivatives were found to induce early apoptosis in breast cancer cells, explaining their mode of action nih.gov. Further studies have shown that these compounds can also cause cell cycle arrest at different phases, such as the G2/M or S phase, contributing to their antiproliferative effects nih.govresearchgate.net.

Table 2: Cytotoxicity of Benzofuran Derivatives Against Human Cancer Cell Lines nih.gov

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 |

| HepG2 (Liver) | 11 ± 3.2 | |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 |

| HepG2 (Liver) | 3.8 ± 0.5 | |

| SW620 (Colon) | 10.8 ± 0.9 |

Anti-inflammatory Effects and Pathway Modulation

Pyrimidine derivatives, which can be synthesized using Methyl 2-chloro-6-methylbenzoate as a starting material, have demonstrated notable anti-inflammatory properties. The primary mechanism underlying this activity is often associated with the inhibition of key enzymes in the inflammatory cascade.

Detailed Research Findings:

The anti-inflammatory action of this class of pyrimidine derivatives is frequently linked to the modulation of the cyclooxygenase (COX) enzymes, particularly COX-2. The COX-2 enzyme is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins. This targeted action is advantageous as it may minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

Furthermore, the anti-inflammatory effects of such pyrimidine derivatives can be attributed to their influence on various signaling pathways. These pathways include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. The NF-κB pathway plays a crucial role in regulating the immune response to infection and inflammation. By inhibiting this pathway, these compounds can down-regulate the expression of pro-inflammatory cytokines and other inflammatory mediators.

| Target Pathway | Mechanism of Action | Potential Therapeutic Outcome |

| COX-2 Enzyme | Inhibition of prostaglandin synthesis | Reduction of inflammation and pain |

| NF-κB Signaling Pathway | Down-regulation of pro-inflammatory cytokine expression | Attenuation of the inflammatory response |

| MAPK Signaling Pathway | Modulation of cellular responses to inflammatory stimuli | Control of inflammatory processes |

Analgesic Applications, including Neuropathic Pain Treatment

The analgesic properties of pyrimidine derivatives synthesized from this compound are closely linked to their anti-inflammatory effects. By reducing inflammation, these compounds can alleviate pain that is a direct result of the inflammatory process.

Detailed Research Findings:

Beyond their anti-inflammatory-mediated analgesia, certain pyrimidine derivatives have shown potential in treating neuropathic pain. This type of pain is caused by damage or disease affecting the somatosensory nervous system and is often challenging to treat with conventional analgesics. The mechanism of action in neuropathic pain may involve the modulation of ion channels and receptors in the nervous system that are involved in pain signaling.

The table below summarizes the analgesic applications of this class of compounds.

| Type of Pain | Proposed Mechanism of Action |

| Inflammatory Pain | Inhibition of COX-2 and reduction of prostaglandin levels |

| Neuropathic Pain | Modulation of neuronal ion channels and pain signaling pathways |

Antiepileptic Activity

A significant area of investigation for pyrimidine derivatives is their potential as antiepileptic agents. Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new therapeutic options with improved efficacy and fewer side effects.

Detailed Research Findings:

The anticonvulsant activity of pyrimidine derivatives is believed to be mediated through various mechanisms within the central nervous system. One of the proposed mechanisms is the modulation of voltage-gated sodium channels. By blocking these channels, the compounds can reduce the repetitive firing of neurons that is characteristic of epileptic seizures. Additionally, effects on GABAergic neurotransmission, the primary inhibitory neurotransmitter system in the brain, may contribute to their antiepileptic properties by enhancing inhibitory signals and thereby suppressing seizure activity.

Screening of novel pyrimidine derivatives has identified compounds with significant anticonvulsant potential in preclinical models, such as the maximal electroshock seizure (MES) model, which is indicative of efficacy against generalized tonic-clonic seizures.

| Proposed Mechanism | Effect on Neuronal Activity | Relevance to Epilepsy |

| Voltage-Gated Sodium Channel Blockade | Reduction of high-frequency neuronal firing | Suppression of seizure propagation |

| Enhancement of GABAergic Neurotransmission | Increased inhibitory tone in the brain | Prevention of seizure initiation |

Prodrug Strategies and Biohydrolyzable Moieties

To improve the clinical potential of these biologically active pyrimidine derivatives, prodrug strategies are often employed. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. This approach can overcome limitations such as poor solubility, low bioavailability, and rapid metabolism.

Detailed Research Findings:

The use of biohydrolyzable moieties, such as esters and amides, is a common prodrug strategy. These functional groups can be attached to the active drug molecule and are designed to be cleaved by enzymes in the body, such as esterases, to release the parent drug.

Impact on in vivo Uptake and Duration of Action

The modification of a drug candidate into a prodrug can have a profound impact on its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Detailed Research Findings:

By converting a polar drug into a more lipophilic ester or amide prodrug, its ability to cross biological membranes, such as the intestinal wall, can be significantly enhanced, leading to improved oral bioavailability. Once absorbed, the prodrug is converted to the active form, allowing it to exert its therapeutic effect.

Furthermore, the rate of hydrolysis of the biohydrolyzable moiety can be tailored by modifying its chemical structure. This allows for the control of the rate of drug release, which can be used to prolong the duration of action of the drug. A slower, sustained release of the active drug can lead to more stable plasma concentrations and a reduced dosing frequency, which can improve patient compliance.

| Prodrug Moiety | Impact on Physicochemical Properties | Consequence for Pharmacokinetics |

| Biohydrolyzable Ester | Increased lipophilicity | Enhanced oral absorption and potential for sustained release |

| Biohydrolyzable Amide | Modified polarity and enzymatic lability | Improved membrane permeability and controlled drug release |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of Methyl 2-chloro-6-methylbenzoate and its derivatives is an area ripe for innovation. Traditional methods for the synthesis of the precursor, 2-chloro-6-methylbenzoic acid, have involved multi-step processes. researchgate.net More recent and efficient methods have been developed, such as those based on nucleophilic aromatic substitution and carbonylation, which are suitable for large-scale preparation. researchgate.net One approach involves the carbonylation of 3-chloro-2-iodotoluene (B1584102) in methanol (B129727), which directly yields this compound with high efficiency. researchgate.net

Future research will likely focus on the development of novel catalytic systems to further improve efficiency and sustainability. For instance, the use of solid acid catalysts, such as zirconium/titanium-based systems, has shown promise in the esterification of various benzoic acids. mdpi.com These catalysts are often recoverable and reusable, aligning with the principles of green chemistry. mdpi.com Research into manganese(I)-catalyzed C-H dienylation of indoles with allenyl benzoate (B1203000) highlights the potential for transition-metal catalysis to enable new synthetic routes for complex molecules derived from benzoate structures. acs.org The application of such catalytic C-H functionalization strategies to the this compound scaffold could unlock new pathways to previously inaccessible derivatives. nih.govyoutube.com

| Synthetic Method | Precursor(s) | Key Features | Reference(s) |

| Nucleophilic Aromatic Substitution & Carbonylation | 2-chloro-6-fluorobenzaldehyde or 3-chloro-2-iodotoluene | High overall yield, suitable for kilogram-scale synthesis | researchgate.net |

| Solid Acid Catalysis (Esterification) | Benzoic acids and methanol | Recoverable and reusable catalysts, environmentally friendly | mdpi.com |

| Manganese(I)-Catalyzed C-H Dienylation | Indoles and allenyl benzoate | Enables access to complex alicyclic scaffolds | acs.org |

| Palladium-Catalyzed Ring Closure | o-Bromobenzyl ketones | Synthesis of functionalized benzo[b]furans | researchgate.net |

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. For instance, in the manganese(I)-catalyzed C-H dienylation, mechanistic experiments have suggested a plausible catalytic pathway involving a five-membered manganacycle intermediate. acs.org Such insights are invaluable for predicting reaction outcomes and developing more efficient catalysts.

Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling. Understanding the electronic and steric effects of the chloro and methyl substituents on the benzene (B151609) ring will be key to controlling the regioselectivity and stereoselectivity of reactions involving this molecule. The Hammett equation, which relates reaction rates and equilibrium constants for reactions of benzoic acid derivatives, could be a useful tool in these investigations. wikipedia.org

Rational Design of Bioactive Derivatives

The structural scaffold of this compound presents a promising starting point for the rational design of new bioactive molecules. The related compound, methyl 2-chlorobenzoate, is a known precursor for the synthesis of quinazolinone derivatives. google.comgsconlinepress.comgsconlinepress.comresearchgate.netijbpsa.comsigmaaldrich.com Quinazolinones are a class of compounds with a wide range of biological activities, including hypnotic, sedative, analgesic, anticonvulsant, and anti-inflammatory effects. google.com For example, 7-chloro-2-methyl-4H-benzo[d] google.comgsconlinepress.com-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, synthesized from related precursors, have been evaluated for their antibacterial activity. gsconlinepress.comgsconlinepress.com